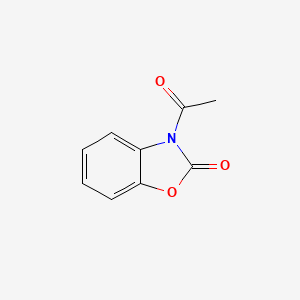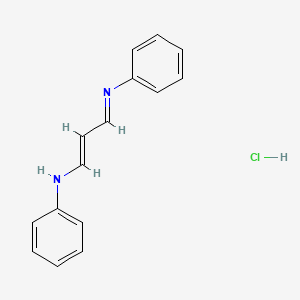
1-(Bromometil)-2,4-dimetilbenceno
Descripción general
Descripción
1-(Bromomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group at the para position is substituted with a bromomethyl group
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of 1-(Bromomethyl)-2,4-dimethylbenzene is involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
1-(Bromomethyl)-2,4-dimethylbenzene interacts with its targets through a process known as transmetalation . In this process, the bromomethyl group on the benzene ring is replaced by an organoboron reagent in the presence of a palladium catalyst . This leads to the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of 1-(Bromomethyl)-2,4-dimethylbenzene is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagent used in the reaction .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethyltoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the benzylic position due to the stability of the benzylic radical intermediate.
Industrial Production Methods: On an industrial scale, the bromination of 2,4-dimethyltoluene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted in a controlled environment to ensure the selective formation of 1-(Bromomethyl)-2,4-dimethylbenzene.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2,4-dimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding alcohols, nitriles, or amines.
Oxidation: The compound can be oxidized to form 2,4-dimethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, sodium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: 2,4-dimethylbenzyl alcohol, 2,4-dimethylbenzonitrile, 2,4-dimethylbenzylamine.
Oxidation: 2,4-dimethylbenzaldehyde.
Reduction: 2,4-dimethyltoluene.
Comparación Con Compuestos Similares
1-(Bromomethyl)-2,4-dimethylbenzene can be compared with other similar compounds such as:
Benzyl Bromide: Similar in reactivity but lacks the additional methyl groups, making it less sterically hindered.
1-(Bromomethyl)-4-methylbenzene: Similar structure but with only one methyl group, leading to different reactivity and selectivity in reactions.
1-(Chloromethyl)-2,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.
Uniqueness: 1-(Bromomethyl)-2,4-dimethylbenzene is unique due to the presence of two methyl groups, which influence its reactivity and selectivity in chemical reactions. The compound’s structure allows for specific interactions and transformations that are not possible with simpler benzyl halides.
Propiedades
IUPAC Name |
1-(bromomethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLUZJWOTTXZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370386 | |
| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78831-87-5 | |
| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














